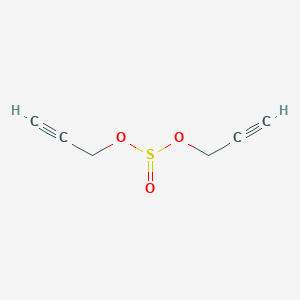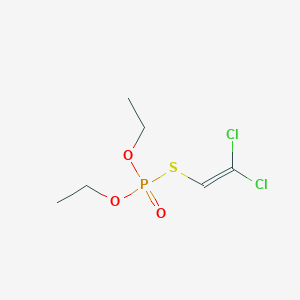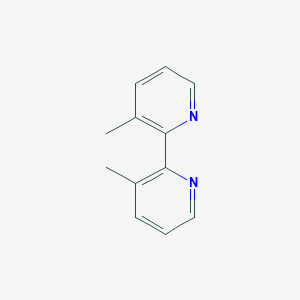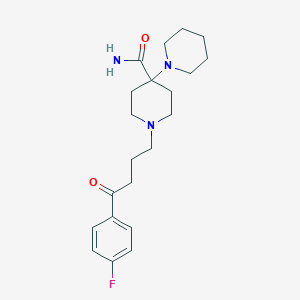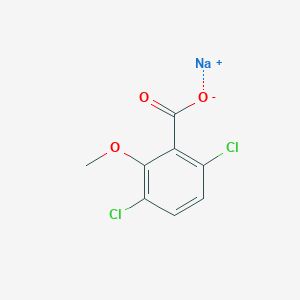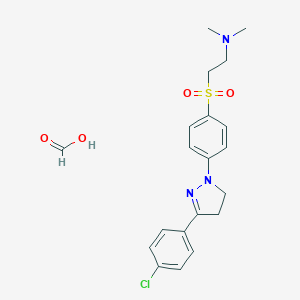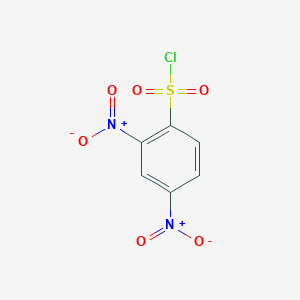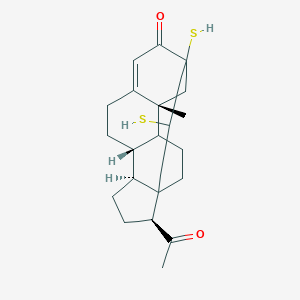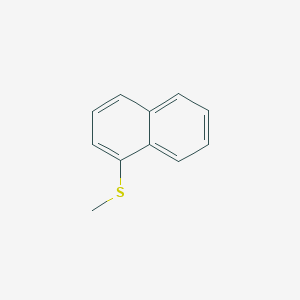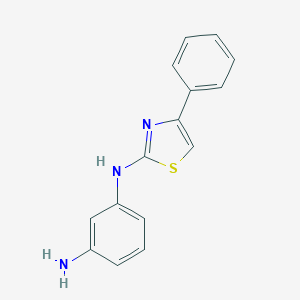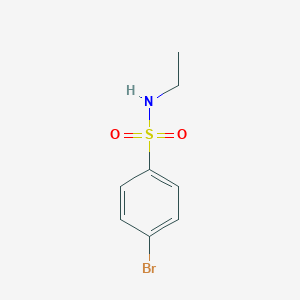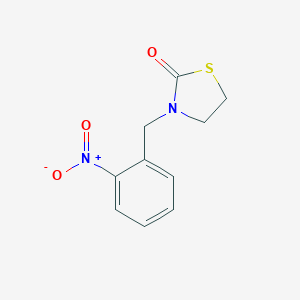
3-(2-Nitrophenylmethyl)-2-thiazolidinone
Descripción general
Descripción
3-(2-Nitrophenylmethyl)-2-thiazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2-Nitrophenylmethyl)-2-thiazolidinone is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(2-Nitrophenylmethyl)-2-thiazolidinone have been studied in various in vitro and in vivo models. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve glucose metabolism in diabetic animals. It has also been reported to exhibit antioxidant activity and protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-Nitrophenylmethyl)-2-thiazolidinone in lab experiments is its diverse biological activities. The compound has been shown to exhibit multiple therapeutic properties, which makes it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on 3-(2-Nitrophenylmethyl)-2-thiazolidinone. One of the areas of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanism of action and optimize the compound's pharmacological properties. Additionally, the development of novel synthetic routes and analogs may lead to the discovery of more potent and selective compounds. Finally, the use of advanced techniques such as molecular modeling and structural biology may provide insights into the compound's interactions with target proteins and aid in drug design.
Aplicaciones Científicas De Investigación
3-(2-Nitrophenylmethyl)-2-thiazolidinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, anticancer, antidiabetic, and anti-inflammatory activities. The compound has also been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Número CAS |
136499-29-1 |
|---|---|
Nombre del producto |
3-(2-Nitrophenylmethyl)-2-thiazolidinone |
Fórmula molecular |
C10H10N2O3S |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
3-[(2-nitrophenyl)methyl]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H10N2O3S/c13-10-11(5-6-16-10)7-8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2 |
Clave InChI |
REJNNJJROLKACD-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
C1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-] |
Otros números CAS |
136499-29-1 |
Sinónimos |
3-(2-nitrophenylmethyl)-2-thiazolidinone RGH 5702 RGH-5702 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


